- Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase, United States, , ,

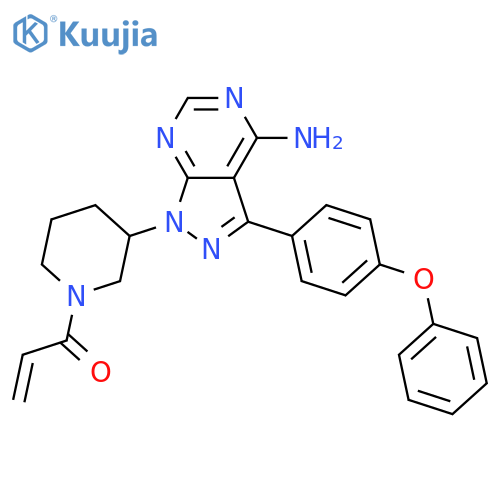

Cas no 936563-87-0 (Ibrutinib Racemate)

Ibrutinib Racemate structure

Produktname:Ibrutinib Racemate

CAS-Nr.:936563-87-0

MF:C25H24N6O2

MW:440.497064590454

CID:2128365

Ibrutinib Racemate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-(3-(4-Amino-3-(4-phenyloxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- 1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

- Ibrutinib Racemate

- PCI32765 Racemate

- PCI-32765 (Racemate)

- Ibrutinib (Racemate)

- PCI32765

- (S)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- 1-[3-[4-amino-3-(4-phenoxyphenyl)-1-pyrazolo[3,4-d]pyrimidinyl]-1-piperidinyl]-2-propen-1-one

- US8497277, 4

- US8497277, 13

- 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)

- 1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one (ACI)

- (±)-PCI-32765

- 1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

-

- Inchi: 1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)

- InChI-Schlüssel: XYFPWWZEPKGCCK-UHFFFAOYSA-N

- Lächelt: O=C(N1CC(N2C3C(=C(N)N=CN=3)C(C3C=CC(OC4C=CC=CC=4)=CC=3)=N2)CCC1)C=C

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Schwere Atomanzahl: 33

- Anzahl drehbarer Bindungen: 5

- Komplexität: 678

- Topologische Polaroberfläche: 99.2

- XLogP3: 3.6

Experimentelle Eigenschaften

- Dichte: 1.34±0.1 g/cm3 (20 ºC 760 Torr),

- Löslichkeit: Insuluble (3.7E-4 g/L) (25 ºC),

Ibrutinib Racemate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-2438-50mg |

Ibrutinib Racemate |

936563-87-0 | 95.13% | 50mg |

$240.0 | 2022-04-26 | |

| MedChemExpress | HY-10997A-50mg |

Ibrutinib Racemate |

936563-87-0 | 95.13% | 50mg |

¥7149 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P68870-50mg |

PCI-32765 (Racemate) |

936563-87-0 | 50mg |

¥11612.0 | 2021-09-08 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I876303-5mg |

Ibrutinib Racemate |

936563-87-0 | 98% | 5mg |

¥1,343.70 | 2022-01-13 | |

| MedChemExpress | HY-10997A-5mg |

Ibrutinib Racemate |

936563-87-0 | 95.13% | 5mg |

¥1310 | 2024-04-15 | |

| eNovation Chemicals LLC | Y1240245-5mg |

PCI-32765 (RaceMate) |

936563-87-0 | 95% | 5mg |

$205 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1240245-100mg |

PCI-32765 (RaceMate) |

936563-87-0 | 95% | 100mg |

$745 | 2024-06-06 | |

| MedChemExpress | HY-10997A-100mg |

Ibrutinib Racemate |

936563-87-0 | 95.13% | 100mg |

¥10114 | 2023-08-31 | |

| A2B Chem LLC | AH85366-50mg |

PCI-32765 Racemate |

936563-87-0 | 95% | 50mg |

$275.00 | 2024-07-18 | |

| 1PlusChem | 1P00GULY-10mg |

PCI-32765 (RaceMate) |

936563-87-0 | 95% | 10mg |

$142.00 | 2025-02-27 |

Ibrutinib Racemate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

Referenz

- Preparation of pyrazolo-pyrimidine compounds as inhibitors of Bruton's tyrosine kinase, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as bruton's tyrosine kinase inhibitors, United States, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane

1.2 Reagents: Triethylamine

1.2 Reagents: Triethylamine

Referenz

- Discovery of selective irreversible inhibitors for bruton's tyrosine kinase, ChemMedChem, 2007, 2(1), 58-61

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 1 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

Referenz

- Preparation of pyrazolo-pyrimidine compounds as inhibitors of Bruton's tyrosine kinase, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 20 - 30 min, rt

1.2 Solvents: Dichloromethane ; rt; 1 - 1.5 h, 25 - 30 °C; 1.5 - 2 h, 25 - 30 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

1.2 Solvents: Dichloromethane ; rt; 1 - 1.5 h, 25 - 30 °C; 1.5 - 2 h, 25 - 30 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

Referenz

- Method for preparing Brutons tyrosine kinase inhibitor, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ; 0 °C; 20 - 30 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0.5 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0.5 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water

Referenz

- Catalytic Azido-Hydrazination of Alkenes Enabled by Visible Light: Mechanistic Studies and Synthetic Applications, Advanced Synthesis & Catalysis, 2019, 361(24), 5565-5575

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

Referenz

- Methods and compositions for inhibition of bone resorption, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

Referenz

- Preparation of acrylamide compound as molecular probe for labeling target protein, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

Referenz

- Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase, United States, , ,

Ibrutinib Racemate Raw materials

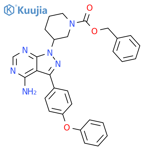

- Phenylmethyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylate

- tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

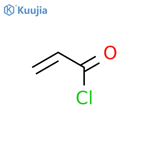

- Acryloyl chloride

Ibrutinib Racemate Preparation Products

Ibrutinib Racemate Verwandte Literatur

-

Angus T. Voice,Gary Tresadern,Rebecca M. Twidale,Herman van Vlijmen,Adrian J. Mulholland Chem. Sci. 2021 12 5511

-

Chaoguo Cao,Ming He,Liguo Wang,Yuna He,Yu Rao Chem. Soc. Rev. 2022 51 7066

-

Nora Liu,Sascha Hoogendoorn,Bas van de Kar,Allard Kaptein,Tjeerd Barf,Christoph Driessen,Dmitri V. Filippov,Gijsbert A. van der Marel,Mario van der Stelt,Herman S. Overkleeft Org. Biomol. Chem. 2015 13 5147

-

Xin Wang,Nan Ma,Rui Wu,Ke Ding,Zhengqiu Li Chem. Commun. 2019 55 3473

-

Xinyu Li,Binyu Shi,Yu Teng,Yu Cheng,Huizhu Yang,Jiurong Li,Lianjian Wang,Siying He,Qidong You,Hua Xiang Med. Chem. Commun. 2019 10 294

936563-87-0 (Ibrutinib Racemate) Verwandte Produkte

- 2580202-72-6(4-({(benzyloxy)carbonylamino}methyl)-3-oxaspirobicyclo2.1.1hexane-2,4'-oxane-1-carboxylic acid)

- 927994-69-2(2-amino-2-(4-methylphenyl)ethyldimethylamine)

- 2228979-81-3(5-(2-methoxy-2-methylpropyl)-1,3-oxazol-2-amine)

- 1817843-53-0(4-(2-Octyldodecyl)thiophene-2-carbonitrile)

- 1705200-24-3(6-methyl-4-((1-(2-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one)

- 74-69-1(2-Methylpyrimidin-4-amine)

- 1261861-87-3((4,2',3',4',5',6'-Hexafluorobiphenyl-3-yl)-hydroxy-acetic acid)

- 1782491-76-2(1-(3-bromo-5-methylthiophen-2-yl)-2-(methylamino)ethan-1-one)

- 1045795-70-7(Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate)

- 2178771-42-9(1-methyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1H-1,3-benzodiazol-2-amine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:936563-87-0)Ibrutinib Racemate

Reinheit:99%

Menge:10mg

Preis ($):290.0